molecular formula C8H18N2O B13467991 4-[(Dimethylamino)methyl]oxan-4-amine

4-[(Dimethylamino)methyl]oxan-4-amine

Cat. No.: B13467991
M. Wt: 158.24 g/mol
InChI Key: UZOVYHTUZGIASO-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]oxan-4-amine is a chemical compound with the molecular formula C8H18N2O It is a derivative of oxan-4-amine, where the oxan ring is substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]oxan-4-amine typically involves the reaction of oxan-4-amine with dimethylamine under controlled conditions. One common method is the reductive amination of oxan-4-amine using formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the continuous addition of oxan-4-amine, dimethylamine, and formaldehyde into the reactor, followed by the addition of the reducing agent .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

4-[(Dimethylamino)methyl]oxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the oxan ring structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]oxan-4-amine is unique due to its oxan ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the dimethylamino group enhances its nucleophilicity and reactivity in various chemical reactions .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

4-[(dimethylamino)methyl]oxan-4-amine

InChI

InChI=1S/C8H18N2O/c1-10(2)7-8(9)3-5-11-6-4-8/h3-7,9H2,1-2H3

InChI Key

UZOVYHTUZGIASO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCOCC1)N

Origin of Product

United States

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